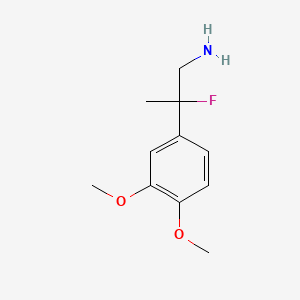
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .
Molecular Structure Analysis
A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state by the density functional theory method using 6-31G (d,p) basis set and Becke’s three-parameter hybrid functional (B3LYP) .
Chemical Reactions Analysis
In the presence of H2O2, LiP can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3,4-dimethoxyphenyl) propene (DMPP) .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-(3,4-Dimethoxyphenyl)ethanol has a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Analogues: Analogues of 2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine have been synthesized, such as monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, demonstrating the chemical versatility and potential for structural modification of this compound (Jacob et al., 1977).
- Crystal Structure Analysis: Studies on related compounds, like 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, provide insights into the molecular structure and crystallography of such compounds, which can be valuable for understanding the physical and chemical properties of this compound (Asiri et al., 2011).
Potential Biological Activities
- Intracellular Calcium Activity: Substituted 1,4-benzoxazines, which have structural similarities to this compound, have shown moderate activity on intracellular calcium, indicating potential biological applications (Bourlot et al., 1998).
- Radioisotope Labeling: Compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, which are structurally related to this compound, have been labeled with radioisotopes for potential use in medical imaging, suggesting similar possibilities for this compound (Braun et al., 1977).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-Dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . They might interact with dopamine receptors in the brain, which play crucial roles in a variety of mental and physical functions, including mood, sleep, and cognition .
Mode of Action
These compounds might mimic the structure of dopamine, allowing them to bind to dopamine receptors and initiate a series of biochemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific compound and its structure.
Biochemical Pathways
The affected pathways would likely involve the dopaminergic system, given the potential interaction with dopamine receptors . Downstream effects could include changes in neural signaling and alterations in mood and cognition.
Pharmacokinetics
Similar compounds might be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neural signaling due to its interaction with dopamine receptors . This could potentially lead to alterations in mood, cognition, and other brain functions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters in the brain . The interaction between this compound and monoamine oxidase results in the inhibition of the enzyme’s activity, leading to increased levels of neurotransmitters such as dopamine and serotonin. This inhibition is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, the compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive function. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood by increasing neurotransmitter levels . At higher doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and alterations in cellular metabolism . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes are responsible for the oxidation and breakdown of the compound, leading to the formation of metabolites that can be further processed and excreted from the body. The interaction between this compound and cytochrome P450 enzymes is essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments, further affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize within the cytoplasm and nucleus of cells, where it can interact with various enzymes and proteins involved in cellular signaling and gene expression . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, further influencing its activity and function.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-11(12,7-13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWAHNUVUAXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


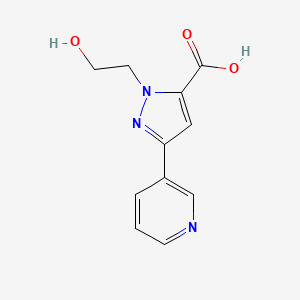
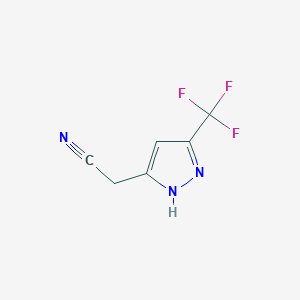
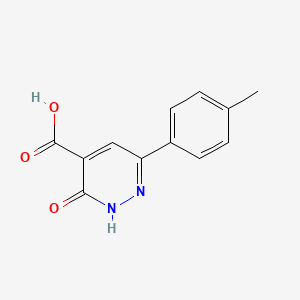
![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
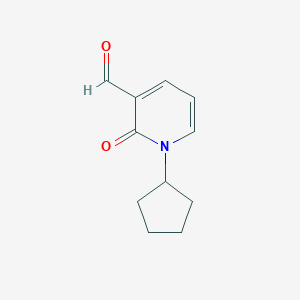
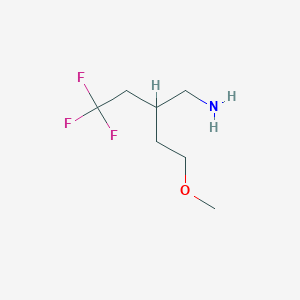
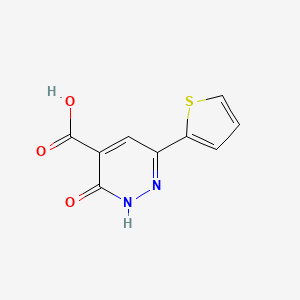
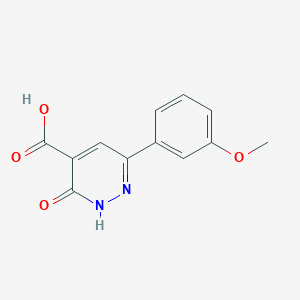
![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)
![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
